N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide
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Overview
Description
N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyano group, a trifluoromethyl group, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyano Intermediate: The initial step involves the reaction of 2,2-dimethylpropanal with a suitable cyanating agent, such as sodium cyanide, to form 1-cyano-2,2-dimethylpropane.
Introduction of the Trifluoromethyl Group: The cyano intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to introduce the trifluoromethyl group.
Coupling with Hydroxybenzamide: The final step involves the coupling of the trifluoromethylated intermediate with 3-hydroxybenzamide in the presence of a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 2,4,5-trifluoro-3-oxobenzamide.
Reduction: Formation of N-(1-amino-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(1-Cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide can be compared with other similar compounds, such as:
N-(1-Cyano-2,2-dimethylpropyl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Similar structure but with different functional groups, leading to distinct biological activities.
N-(1-Cyano-2,2-dimethylpropyl)-1-propan-2-ylpyrrole-2-carboxamide: Contains a pyrrole ring, which may confer different chemical reactivity and biological properties.
N-(1-cyano-2,2-dimethylpropyl)-2-[3-(hydroxymethyl)phenoxy]propanamide: Features a phenoxy group, which may influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2,4,5-trifluoro-3-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-13(2,3)8(5-17)18-12(20)6-4-7(14)10(16)11(19)9(6)15/h4,8,19H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUTZHIJYSGFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC(=C(C(=C1F)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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